

# protein precipitation extraction azelastine biological samples

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: (S)-Azelastine Hydrochloride

CAS No.: 153408-27-6

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## Protocol 1: HPLC-DAD Analysis in Nasal Mucosa

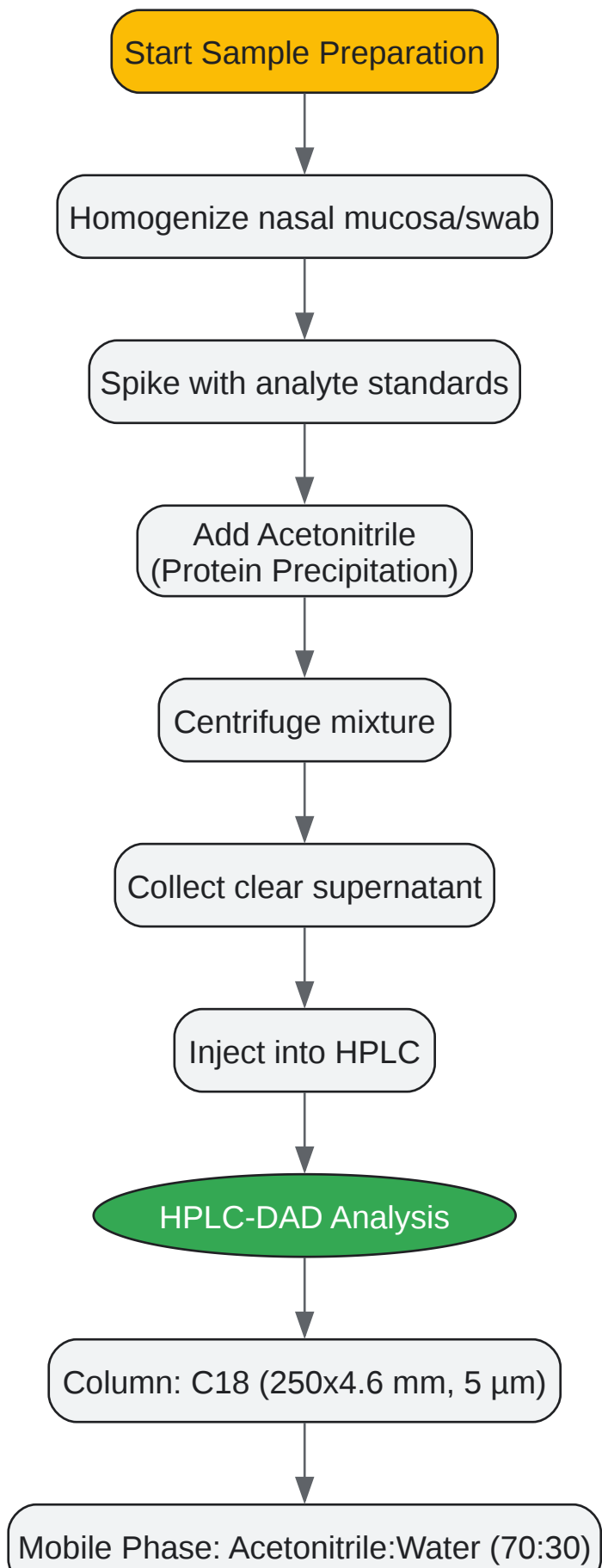
This protocol is based on a validated method for the simultaneous determination of azelastine hydrochloride (AZT), fluticasone propionate, and oxymetazoline in nasal mucosa and nasopharyngeal swabs [1] [2]. It is particularly suited for monitoring drug concentration at the site of action.

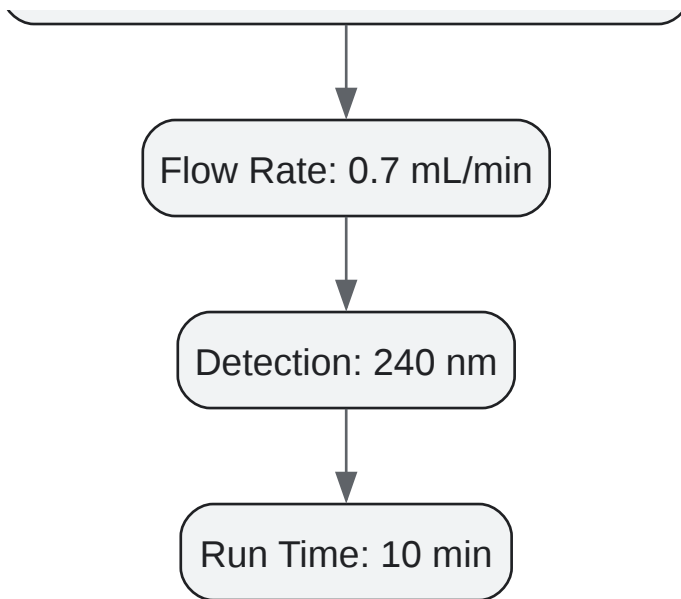
### Detailed Experimental Methodology

- **Sample Preparation: Protein Precipitation** A simple and quick protein precipitation method is used for sample extraction [1] [2].
  - **Homogenization:** Nasal mucosa or nasopharyngeal swab samples are collected and homogenized.
  - **Spiking:** A 900 µL aliquot of the homogenized sample is spiked with working standard solutions of the analytes.
  - **Precipitation:** Acetonitrile is added to the sample to precipitate proteins.
  - **Centrifugation:** The mixture is centrifuged to separate the precipitated proteins.
  - **Injection:** The clear supernatant layer is collected and injected into the HPLC system.
- **Instrumentation and Chromatographic Conditions**
  - **HPLC System:** Hitachi Chromaster HPLC system with a Diode Array Detector (DAD) [2].

- **Column:** Exsil 100 ODS C18 (250 mm × 4.6 mm, 5 μm) [1] [2].
- **Mobile Phase:** Acetonitrile and water in a ratio of **70:30 (v/v)** [1] [2].
- **Flow Rate:** **0.7 mL/min** [1] [2].
- **Detection Wavelength:** **240 nm** [2].
- **Injection Volume:** Not specified, but a 100 μL aliquot of the final supernatant is transferred to an autosampler vial [2].
- **Run Time:** **10 minutes**, which provides a good separation of all three analytes [1] [2].

The following diagram illustrates the complete workflow for this protocol:





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## Method Validation Data

The method was validated according to FDA guidelines for bioanalytical methods [1] [2]. The key performance characteristics for azelastine are summarized below:

*Table 1: Validation Parameters for Azelastine (AZT) in Nasal Mucosa*

Validation Parameter	Result for Azelastine (AZT)
Calibration Range	8 - 125 µg/mL [1] [2]
Average Recovery ± SD	101.56% ± 0.39 [1] [2]
Precision & Accuracy	Within acceptable limits [1] [2]
Stability	Stable throughout preparation, storage, and injection [1]

## Application Notes

- **Key Advantage:** This method is efficient for quantifying azelastine directly at its site of action in nasal tissue, with a run time of only 10 minutes [1] [2].

- **Sample Stability:** The analytes were stable for the first four hours in the nasal mucosa, allowing a practical window for analysis [1].
- **Specificity:** The method was successfully applied to real human nasopharyngeal swabs, and the results were not affected by the donor's gender or age [1].

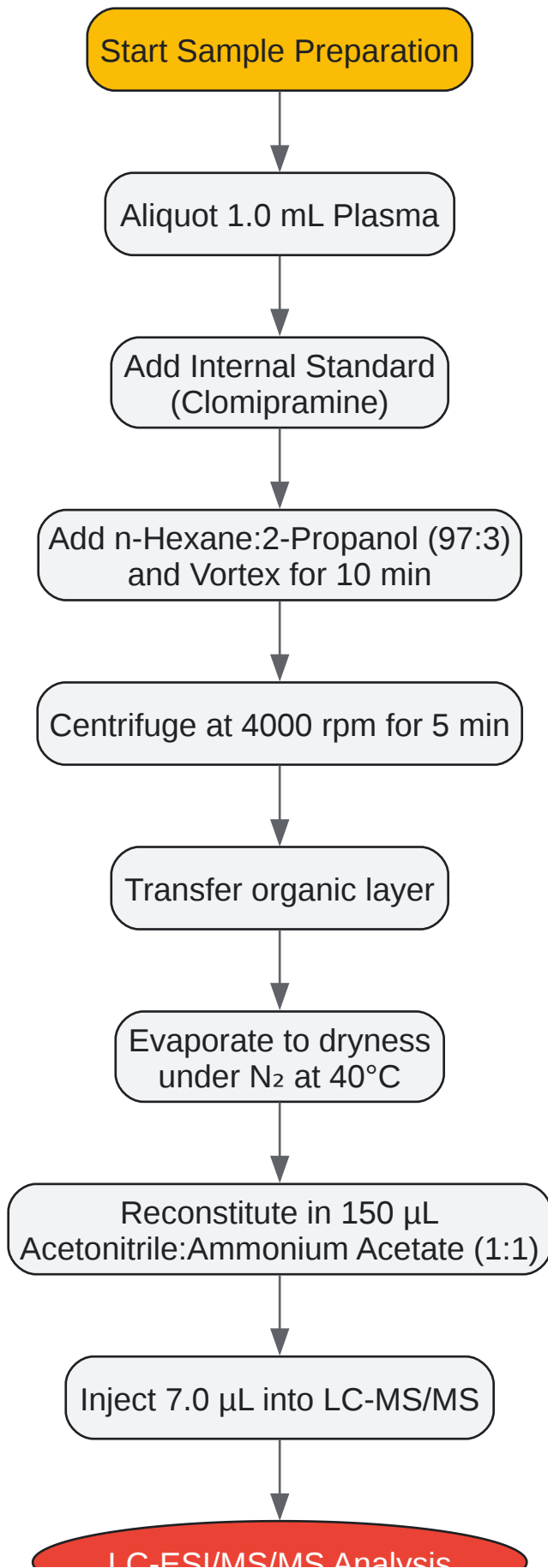
## Protocol 2: LC-ESI/MS/MS Analysis in Human Plasma

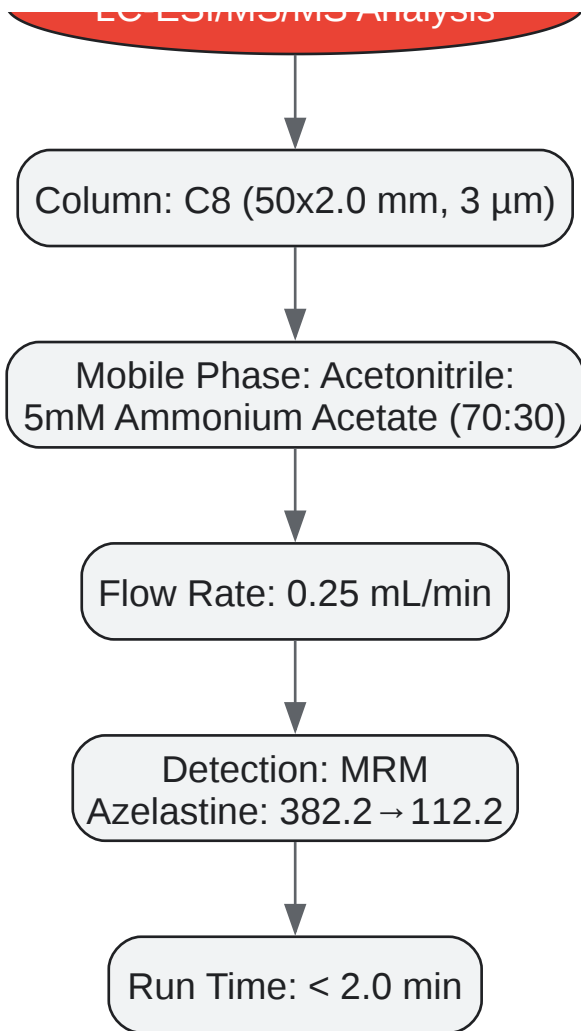
This protocol describes a highly sensitive and specific liquid chromatography-tandem mass spectrometry method for determining azelastine in human plasma, with an application in a bioequivalence study [3].

### Detailed Experimental Methodology

- **Sample Preparation: Liquid-Liquid Extraction** A liquid-liquid extraction method is used for sample clean-up and pre-concentration [3].
  - **Aliquot:** A 1.0 mL volume of human plasma is used.
  - **Add Internal Standard (IS):** 100  $\mu$ L of the IS solution (clomipramine, 10  $\mu$ g/mL) is added.
  - **Extraction:** 5.0 mL of **n-hexane and 2-propanol (97:3, v/v)** is added, and the mixture is vortexed for 10 minutes.
  - **Centrifugation:** The sample is centrifuged at 4000 rpm for 5 minutes.
  - **Evaporation:** The clear organic (upper) layer is transferred to another tube and evaporated to dryness under a stream of nitrogen at 40°C.
  - **Reconstitution:** The residue is reconstituted in 150  $\mu$ L of **acetonitrile and 5 mM ammonium acetate (1:1, v/v)** by vortex mixing.
  - **Injection:** 7.0  $\mu$ L of this solution is injected into the LC-MS/MS system.
- **Instrumentation and Chromatographic Conditions**
  - **LC System:** NANOSPACE SI-2 system [3].
  - **MS System:** API 5000 mass spectrometer with an electrospray ionization (ESI) source in positive ion mode [3].
  - **Column:** YMC Pack Pro C8 (50 mm  $\times$  2.0 mm, 3  $\mu$ m) [3].
  - **Mobile Phase:** Acetonitrile and 5 mM ammonium acetate (70:30, v/v, pH=6.4) [3].
  - **Flow Rate:** 0.25 mL/min [3].
  - **Injection Volume:** 7.0  $\mu$ L [3].
  - **Run Time:** < 2.0 minutes [3].
  - **MRM Transitions:** Azelastine: **m/z 382.2  $\rightarrow$  112.2** (Collision Energy: 35 eV) Internal Standard (Clomipramine): **m/z 315.3  $\rightarrow$  228.0** (Collision Energy: 53 eV) [3].

The workflow for this sensitive protocol is as follows:





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## Method Validation Data

The method was fully validated and showed excellent performance for a bioequivalence study [3].

Table 2: Validation Parameters for Azelastine in Human Plasma by LC-MS/MS

Validation Parameter	Result for Azelastine
Linear Range (LLOQ)	10 - 5000 pg/mL [3]
Inter-day Precision	4.13 - 17.91% [3]

Validation Parameter	Result for Azelastine
Inter-day Accuracy	87.57 - 109.70% [3]
Retention Time	< 2.0 minutes total run time [3]

## Application Notes

- **Key Advantage:** This method is extremely sensitive with a lower limit of quantification (LLOQ) of 10 pg/mL, making it suitable for pharmacokinetic studies where plasma concentrations are very low [3].
- **High Throughput:** The total run time is less than 2.0 minutes, allowing for rapid analysis of many samples [3].
- **Specificity:** No endogenous compounds were found to interfere at the retention times of azelastine or the internal standard, confirming the method's specificity [3].

## Discussion & Concluding Summary

The two protocols cater to different analytical needs. The **HPLC-DAD method** is robust, cost-effective, and ideal for analyzing samples where the drug concentration is relatively high, such as in nasal tissue after local administration [1] [2]. In contrast, the **LC-MS/MS method** offers superior sensitivity and speed for quantifying trace levels of azelastine in systemic circulation like plasma, which is essential for pharmacokinetic and bioequivalence studies [3].

Table 3: Protocol Selection Guide

Aspect	HPLC-DAD Protocol	LC-MS/MS Protocol
Best For	Site-of-action concentration analysis	Systemic exposure & pharmacokinetics

Aspect	HPLC-DAD Protocol	LC-MS/MS Protocol
Sensitivity	µg/mL range	pg/mL range
Sample Type	Nasal mucosa, tissue homogenates	Plasma, serum
Throughput	Moderate (10 min/sample)	High (< 2 min/sample)
Cost & Accessibility	More accessible instrumentation	Requires specialized MS equipment

I hope these detailed protocols and application notes are helpful for your research and development work. Should you require further clarification on any of the steps, please do not hesitate to ask.

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## References

1. Validated HPLC method for simultaneous determination of azelastine ... [pubmed.ncbi.nlm.nih.gov]
2. Validated HPLC method for simultaneous determination of ... [nature.com]
3. Determination of Azelastine in Human Plasma by Validated ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [protein precipitation extraction azelastine biological samples].

Smolecule, [2026]. [Online PDF]. Available at:

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